molecular formula C10H20N2O2S B13493373 3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide

3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide

Cat. No.: B13493373
M. Wt: 232.35 g/mol
InChI Key: KLFSWBGHLPNIBB-UHFFFAOYSA-N
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Description

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound with the molecular formula C10H20N2O2S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiopyran and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

3-(2-methylpiperazin-1-yl)thiane 1,1-dioxide

InChI

InChI=1S/C10H20N2O2S/c1-9-7-11-4-5-12(9)10-3-2-6-15(13,14)8-10/h9-11H,2-8H2,1H3

InChI Key

KLFSWBGHLPNIBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCCS(=O)(=O)C2

Origin of Product

United States

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